Home > Products > Screening Compounds P121936 > 2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride
2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride - 1071670-06-8

2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride

Catalog Number: EVT-1708264
CAS Number: 1071670-06-8
Molecular Formula: C12H22Cl3N3
Molecular Weight: 314.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(4-Phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine (PIP3EA)

Compound Description: PIP3EA is a potent and selective dopamine D4 receptor partial agonist. It demonstrated substantial agonist efficacy in mitogenesis experiments and GTPγS binding tests. Notably, PIP3EA induced penile erection in rats, an effect that was inhibited by the D4 selective antagonist L-745,870, confirming the mechanistic pathway. []

7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues

Compound Description: This series of compounds represents hybrid molecules designed as dopamine D2/D3 receptor ligands. Researchers explored structure-activity relationships by modifying the location of the phenolic hydroxyl group on the aromatic ring and varying linker lengths. They identified potent compounds with sub-nanomolar binding and functional affinities for the D3 receptor, some exhibiting partial to full agonist characteristics. []

Relevance: These analogs share a 4-phenylpiperazine moiety with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride. The extended structure in the analogs, featuring a propylamino group linked to a tetrahydronaphthalenol ring system, introduces interactions with dopamine receptors, differentiating their pharmacological profile from the target compound. []

2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide

Compound Description: This compound demonstrated notable DPPH radical scavenging activity, as well as analgesic and anti-inflammatory activities in comparison to standard compounds. []

Relevance: This compound shares a core structure with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, both containing the 4-phenylpiperazine moiety. The distinction lies in the acetamide side chain linked to the piperazine nitrogen in the related compound, which is replaced by an ethanamine chain in the target compound. This difference in side chain likely contributes to the specific biological activities observed for 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide. []

2H-4,6-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine

Compound Description: This compound, synthesized and evaluated for its biological properties, exhibited anorectic activity in behavioral tests, suggesting stimulation of the central serotonergic system, particularly 5-HT2A receptors. [, ]

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and its Analogs

Compound Description: This series of hybrid molecules was designed as potential dopamine D2 and D3 agonists for Parkinson's disease treatment. Researchers used 3D quantitative structure-activity relationship (3D QSAR) investigations to understand structural requirements for D2 and D3 receptor binding and selectivity. The presence of a carbonyl group attached to the piperazine ring and a hydrophobic biphenyl ring were identified as key features for D3 selectivity over D2. []

2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-Phenylpiperazin-1-methyl)-1H-benz[d]imidazole Derivatives

Compound Description: This series of benzimidazole-piperazine hybrids was designed and synthesized to explore their anxiolytic potential. Several derivatives exhibited promising anxiolytic efficacy in both computational simulations and animal studies, highlighting the potential of benzimidazole and piperazine moieties in influencing the central nervous system. []

Relevance: These derivatives share the 4-phenylpiperazine moiety with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride. The incorporation of the benzimidazole ring system in the related compounds differentiates their structure and potentially contributes to their anxiolytic activity. []

2-((2-(4-(Substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines

Compound Description: Researchers designed and synthesized a series of these compounds as potent and selective agonists of the A2A adenosine receptor (A2AAR), aiming to develop potential anti-inflammatory agents. By incorporating structural elements of known A2AAR agonists and antagonists, they achieved high A2AAR affinity, activation potency, and selectivity. []

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

Relevance: This compound, investigated for its crystal structure, represents a direct precursor to 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride. Replacing the chlorine atom with an amino group (NH2) yields the target compound. This structural similarity highlights the close synthetic relationship between the two molecules. []

Pelanserin

Compound Description: Pelanserin is a known potent serotonin 5-HT2 and α1-adrenoceptor antagonist. []

3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione

Relevance: This compound shares the 4-phenylpiperazine unit with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride. The presence of the triazolethione ring and the bulky adamantyl and difluorobenzylidene substituents significantly differentiates its structure and potential biological activities. []

2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE)

Compound Description: IMTPPE inhibits androgen receptor (AR) function and levels in castration-resistant prostate cancer cells. It exhibits its inhibitory effect on AR independently of the ligand-binding domain, making it a potential lead compound for developing clinical candidates for treating castration-resistant prostate cancer, including enzalutamide-resistant cases. []

2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

Compound Description: This compound was synthesized and characterized using NMR spectroscopy and single-crystal X-ray diffraction. It exhibited moderate antimicrobial activity against S. aureus and C. albicans. Computational studies, including density function theory (DFT) calculations and molecular docking, were performed to understand its structure-activity relationships. []

New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives

Compound Description: This series of compounds was designed as potential anticancer agents by combining a triazine ring with a sulfonamide fragment. The most active compounds inhibited the proliferation of HCT-116, MCF-7, and HeLa cancer cell lines, induced cell cycle arrest, and promoted apoptosis. []

Relevance: While these derivatives share the general goal of potential therapeutic application with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, they belong to a distinct structural class. They lack the 4-phenylpiperazine moiety and instead feature a triazine ring, sulfonamide group, and imidazolidine ring, leading to different interactions with biological targets and distinct anticancer activities. []

(4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a)

Compound Description: 4a is a novel and selective 5-HT3 receptor antagonist with an optimal log P (2.84) and a higher pA2 value (7.3) than ondansetron (6.9). In rodent models, it demonstrated antidepressant-like effects, potentiated 5-HTP-induced head-twitch responses, antagonized reserpine-induced hypothermia, and attenuated behavioral anomalies induced by bilateral olfactory bulbectomy. [, , ]

Cyclo[D-alpha-aspartyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl]disodium salt (TAK-044)

Compound Description: TAK-044 is a potent and competitive endothelin A (ETA) receptor antagonist with some antagonistic activity at the endothelin B (ETB) receptor. It inhibits endothelin-1 binding, phosphatidylinositol hydrolysis, arachidonic acid release, and intracellular calcium ion increase. []

Compound Description: These novel silicon phthalocyanine complexes were synthesized with electropolymerizable ligands. They were characterized by various spectroscopic techniques and their electropolymerization properties were investigated. []

Relevance: These silicon phthalocyanine complexes, unlike 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, belong to a distinct class of organometallic compounds. They contain a central silicon atom coordinated to a phthalocyanine ring system with peripheral and axial substituents. The axial substituents in these complexes include the (4-phenylpiperazin-1-yl)propanoxy group, linking them structurally to the target compound. This structural feature might contribute to specific properties related to their electropolymerization behavior. []

1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Derivatives

Compound Description: These novel compounds target the chemokine receptor CCR1, a G protein-coupled receptor involved in inflammatory responses and implicated in rheumatoid arthritis, organ transplant rejection, and Alzheimer's disease. Quantitative structure-activity relationship (QSAR) analysis identified structural features contributing to their inhibitory effect on CCR1. [, ]

2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates

Compound Description: This series of compounds was tested for in vitro antimycobacterial activity against Mycobacterium kansasii and Mycobacterium avium. The study used the Free-Wilson method to analyze the relationship between the compounds' structures and their antimycobacterial activity. The results highlighted their potential advantage in targeting M. kansasii. []

1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-Phenylpiperidine)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one Derivatives

Compound Description: This series of phenylpiperazine and phenylpiperidine derivatives was designed to target α1-adrenoceptors. Compounds were evaluated for their binding affinity, antiarrhythmic activity, and antihypertensive effects. The study highlighted structural features influencing α1-adrenoceptor binding and demonstrated the potential of these compounds as antiarrhythmic and antihypertensive agents. []

1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol Derivatives

Compound Description: This series of compounds was designed and synthesized as α1-adrenoceptor antagonists. They were synthesized through a two-step process and their structures were confirmed using spectroscopic techniques. The synthesized compounds exhibited potent α1-adrenoceptor antagonistic activity, suggesting their potential as therapeutic agents for conditions associated with α1-adrenoceptor overactivity. []

(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-Phenylpiperazin-1-ylmethyl)-1,2,4-triazole Derivatives

Compound Description: This series of compounds, containing either an oxadiazole or a triazole ring linked to a phenylpiperazine moiety, was synthesized and evaluated for its tuberculostatic activity in vitro. Several derivatives demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL. []

Compound Description: These novel compounds were synthesized and evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. While all tested compounds exhibited moderate to low affinity for 5-HT2A receptors, those containing the 3-spiro-cyclohexanepyrrolidine-2,5-dione moiety demonstrated high affinity for 5-HT1A receptors and acted as antagonists. []

Racemic (2RS,3RS)-5-Amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

Compound Description: This compound is an important precursor in the synthesis of benzovesamicol analogs, which are investigated for the diagnosis of Alzheimer's disease. Its structure was characterized using spectroscopic techniques (FT-IR, 1H NMR, 13C NMR) and powder X-ray diffraction. []

2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate Dihydrate

Compound Description: This compound serves as a crucial intermediate in the synthesis of mirtazapine, an antidepressant medication. It exists as a zwitterion in its crystalline form, stabilized by hydrogen bonds involving the positively charged nitrogen atom and water molecules. []

N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine Schiff Base

Compound Description: This Schiff base ligand, synthesized from a bromothiophene derivative and a piperazine derivative, was characterized using various spectroscopic techniques (MS, elemental analysis, UV-visible, FT-IR, NMR) and computational methods (DFT). The study investigated its structural, electronic, and vibrational properties, providing insights into its potential applications. []

Compound Description: These novel Schiff base compounds were synthesized, characterized, and evaluated for their potential as pancreatic lipase inhibitors. They demonstrated good antioxidant activity and promising inhibitory effects against pancreatic lipase, suggesting their potential as therapeutic agents for obesity and related metabolic disorders. []

Relevance: Similar to compound 30, these compounds also contain a piperazine ring, but they lack the phenyl ring directly attached to the piperazine nitrogen present in 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride. Instead, they feature a thiophene ring connected to the piperazine via an imine bond and various substituents on the thiophene ring. This structural variation contributes to their distinct properties as potential pancreatic lipase inhibitors. []

1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)

Compound Description: This compound demonstrated potent anti-inflammatory and analgesic activities in both in vitro and in vivo models. It inhibited nitric oxide (NO) release, suppressed inflammatory mediators' expression, and exhibited significant analgesic effects in mice. []

Relevance: This compound stands out as it incorporates two distinct piperazine moieties: a 4-phenylpiperazine and a 7-chloroquinolinylpiperazine, linked by an ethanone bridge. While it shares the 4-phenylpiperazine unit with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, the additional 7-chloroquinolinylpiperazine moiety contributes significantly to its distinct pharmacological profile and its potent anti-inflammatory and analgesic properties. []

3-(N-Hetaryl)-5-amino-1H-1,2,4-triazoles

Compound Description: This series of compounds was investigated for their ability to inhibit copper corrosion in chloride environments. They demonstrated moderate to good copper protection levels in neutral and acidic chloride solutions, attributed to their adsorption on the copper surface. []

Relevance: While sharing a common goal of inhibiting specific processes with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, these triazole derivatives belong to a distinct structural class. They lack the 4-phenylpiperazine moiety, instead featuring a triazole ring substituted with various N-hetaryl groups. These structural differences contribute to their specific interactions with copper surfaces and their corrosion inhibition properties. []

N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylene]-2-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)-3-{2-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethyl}imidazolidin-1-yl)ethanamine

Relevance: While this complex molecule shares the ethanamine moiety with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, its structure is significantly different. It features multiple triazole and imidazolidine rings, and lacks the 4-phenylpiperazine unit, suggesting different chemical properties and biological activities. []

2-(Pyridin-2-yl)-1H-benzimidazole Derivatives

Compound Description: These benzimidazole derivatives, synthesized and characterized for their structure and biological activity, exhibited promising antimicrobial activity against Gram-positive bacteria. Their drug-likeness was evaluated through ADME (absorption, distribution, metabolism, and excretion) analysis, suggesting their potential as drug candidates. []

Relevance: Although sharing a heterocyclic nature with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, these derivatives belong to a distinct structural class. They feature a benzimidazole ring system linked to a pyridine ring, lacking the 4-phenylpiperazine moiety, which results in different pharmacological profiles and potential applications. []

Compound Description: These hybrid molecules, combining structural features of triazines and coumarins, were synthesized and evaluated for their cytotoxic activity. Some of the synthesized compounds displayed potent cytotoxic effects against various human cancer cell lines. []

Relevance: These hybrid molecules, while sharing a focus on biological activity with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, differ significantly in their structure. They lack the 4-phenylpiperazine moiety and instead incorporate a triazine ring linked to a coumarin or imino-coumarin system, resulting in distinct interactions with biological targets and cytotoxic properties. []

1-(4-Phenylpiperazin-1-yl)- or 1-(Morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-Dioxopyrrolidin-1-yl)butanamides

Compound Description: This series of compounds, designed as potential hybrid anticonvulsant agents, combines structural features of known antiepileptic drugs. Several compounds displayed broad-spectrum anticonvulsant activity in various seizure models, with some exhibiting favorable safety profiles. []

Relevance: These compounds, while sharing a therapeutic target with 2-(4-phenylpiperazin-1-yl)ethanamine trihydrochloride, differ in their structure. They incorporate either a phenylpiperazine or a morpholine ring linked to a pyrrolidinedione ring, which is further substituted with propanamide or butanamide groups. This structural variation contributes to their specific interactions with targets involved in seizure control. []

N-(4-Arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione Derivatives

Compound Description: This series of compounds, designed as potential anticonvulsants, focuses on the impact of aromatic substitution on anticonvulsant activity and neurotoxicity. While most compounds exhibited activity in the maximal electroshock (MES) test, some showed neurotoxic effects. The study identified compounds with potent anticonvulsant activity and relatively low neurotoxicity. []

Properties

CAS Number

1071670-06-8

Product Name

2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride

IUPAC Name

2-(4-phenylpiperazin-1-yl)ethanamine;trihydrochloride

Molecular Formula

C12H22Cl3N3

Molecular Weight

314.7 g/mol

InChI

InChI=1S/C12H19N3.3ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;;;/h1-5H,6-11,13H2;3*1H

InChI Key

NQNQPENSDVRZGI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN)C2=CC=CC=C2.Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC=C2.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.